molecular formula C11H14N2O3 B4670942 propyl [4-(aminocarbonyl)phenyl]carbamate

propyl [4-(aminocarbonyl)phenyl]carbamate

Cat. No. B4670942
M. Wt: 222.24 g/mol
InChI Key: HAJFVFKXGAEAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl [4-(aminocarbonyl)phenyl]carbamate, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPCC is a carbamate derivative that can be synthesized through several methods and has been found to have numerous biochemical and physiological effects. In

Scientific Research Applications

Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. In pharmacology, propyl [4-(aminocarbonyl)phenyl]carbamate has been studied for its potential as a drug delivery system, as it can be conjugated to various drugs to improve their bioavailability and efficacy.

Mechanism of Action

Propyl [4-(aminocarbonyl)phenyl]carbamate has been found to inhibit the activity of acetylcholinesterase through the formation of a covalent bond with the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic neurotransmission. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to inhibit the growth of cancer cells through the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
propyl [4-(aminocarbonyl)phenyl]carbamate has been found to have numerous biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. propyl [4-(aminocarbonyl)phenyl]carbamate has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

Propyl [4-(aminocarbonyl)phenyl]carbamate has several advantages for use in lab experiments, including its high purity and stability. However, propyl [4-(aminocarbonyl)phenyl]carbamate can be difficult to synthesize, and its use requires specialized equipment and expertise. Additionally, propyl [4-(aminocarbonyl)phenyl]carbamate can be expensive, limiting its accessibility for some researchers.

Future Directions

There are several future directions for research on propyl [4-(aminocarbonyl)phenyl]carbamate, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as an anti-cancer agent in vivo, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanism of action of propyl [4-(aminocarbonyl)phenyl]carbamate and its potential side effects. Overall, propyl [4-(aminocarbonyl)phenyl]carbamate has significant potential for use in various fields of scientific research, and further investigation is warranted.

properties

IUPAC Name

propyl N-(4-carbamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-5-3-8(4-6-9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFVFKXGAEAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl [4-(aminocarbonyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
propyl [4-(aminocarbonyl)phenyl]carbamate
Reactant of Route 3
Reactant of Route 3
propyl [4-(aminocarbonyl)phenyl]carbamate
Reactant of Route 4
Reactant of Route 4
propyl [4-(aminocarbonyl)phenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
propyl [4-(aminocarbonyl)phenyl]carbamate
Reactant of Route 6
Reactant of Route 6
propyl [4-(aminocarbonyl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.